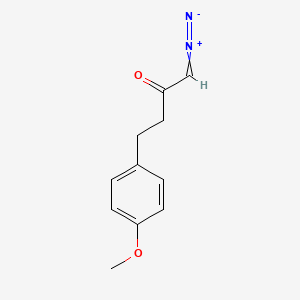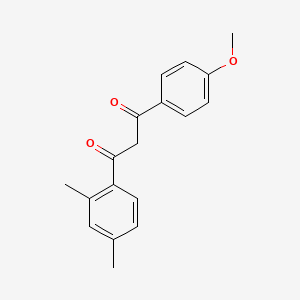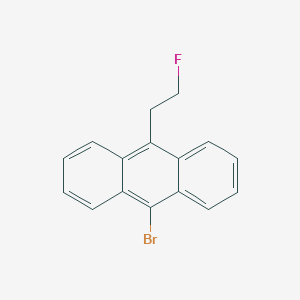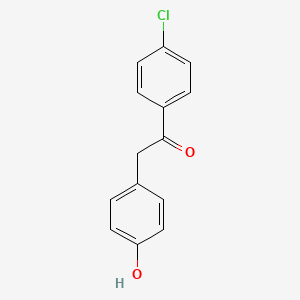
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity It features a diazonium group attached to a buten-2-olate backbone, with a methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate can be synthesized through a multi-step process involving the formation of the diazonium salt followed by coupling with the appropriate buten-2-olate precursor. The typical synthetic route involves:
Diazotization: The starting material, 4-methoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a buten-2-olate precursor under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazonium group.
Substitution: The diazonium group can undergo substitution reactions with nucleophiles such as halides, resulting in the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted products.
Aplicaciones Científicas De Investigación
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the buten-2-olate backbone can undergo nucleophilic attacks. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-4-phenylbut-1-en-2-olate: Lacks the methoxy group, resulting in different reactivity and applications.
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.
1-Diazonio-4-(4-chlorophenyl)but-1-en-2-olate:
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and making it distinct from other similar compounds.
Propiedades
Número CAS |
90265-99-9 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-diazo-4-(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-6-3-9(4-7-11)2-5-10(14)8-13-12/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
BVDZQJSGAHIOPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)





![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)


